2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a brominated phenyl group with hydroxyl and methoxy substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Formation of 2-(3-bromo-4-oxo-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of 2-(4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.
Substitution: Formation of 2-(3-azido-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid or 2-(3-thio-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.
Scientific Research Applications
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for forming diverse derivatives.
Properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c1-17-8-3-5(2-6(12)9(8)14)10-13-7(4-18-10)11(15)16/h2-3,7,10,13-14H,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKNBZPNGQHSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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